Cryopreservation Efficacy: Ranacyclin B3 Uniquely Patented for Mesenchymal Stem Cell Protection
Ranacyclin B3 is the sole ranacyclin-family peptide for which a granted patent (CN113412833B) demonstrates quantitative cryopreservation protection of umbilical cord blood mesenchymal stem cells. Pretreatment with 100 µmol/L Ranacyclin B3 for 2 hours prior to liquid nitrogen cryopreservation (12 months) resulted in a statistically significant increase in post-thaw cell viability versus untreated controls (mean OD 0.658 vs. 0.599, p<0.05 by CCK-8 assay) [1]. No equivalent cryopreservation data exist for Ranacyclin B5, B-RL1, B-RN1, B-RN2, or the 17-residue ranacyclins E and T. The patent explicitly claims Ranacyclin B3 (sequence AALKGCWTKSIPPKPCSGKR) as the active agent for this application, establishing a procurement-relevant functional exclusivity [1].
| Evidence Dimension | Post-cryopreservation cell proliferation activity (CCK-8 OD value, liquid nitrogen storage 12 months) |
|---|---|
| Target Compound Data | Ranacyclin B3 (100 µmol/L pretreatment): mean OD = 0.658, SD = 0.025 |
| Comparator Or Baseline | Untreated control (DMEM/F12 medium only): mean OD = 0.599, SD = 0.032 |
| Quantified Difference | OD increase of 0.059 (~9.8% improvement); p<0.05 |
| Conditions | Umbilical cord blood mesenchymal stem cells; 2 h pretreatment; cryopreservation in 10% DMSO / 50% FBS / 40% DMEM/F12; 12 months liquid nitrogen storage; CCK-8 assay at 3 days post-thaw |
Why This Matters
This patent-protected application represents a procurement-critical functional property that no other ranacyclin analog has been demonstrated to possess, making B3 the sole verifiable choice for stem cell cryopreservation research.
- [1] CN113412833B – A cryoprotectant for ultra-low temperature injury of mesenchymal stem cells. Shandong Kejin Biological Development Co., Ltd. Publication date: 2021-11-12. Embodiment 2: CCK-8 proliferation assay results (control OD 0.599 vs. experimental group 3 OD 0.658, p<0.05). View Source
